
Triethylammonium
Overview
Description
Triethylammonium (Et₃NH⁺) is a protonated tertiary ammonium cation derived from triethylamine (Et₃N). It is widely employed as a counterion in organic and bioorganic chemistry, particularly for phosphate esters, nucleotide analogues, and ionic liquids. Its utility stems from its ability to enhance solubility in organic solvents compared to alkali metal salts, facilitating reactions under anhydrous conditions . For instance, this compound salts of nucleotide derivatives dissolve readily in dichloromethane at concentrations exceeding 1 M, whereas their sodium counterparts exhibit marginal solubility . Structurally, the cation consists of three ethyl groups bonded to a central nitrogen atom, with a positive charge stabilized by resonance and hydrophobic interactions .
Scientific Research Applications
Solvent Applications
Triethylammonium Hydrogen Sulfate Ionic Liquid
This compound hydrogen sulfate is recognized as a low-cost solvent with several advantages in chemical processes. It has been used effectively in:
- Synthesis Procedures : This ionic liquid facilitates various organic reactions due to its ability to dissolve a wide range of compounds. Its low volatility and thermal stability make it suitable for high-temperature reactions .
- Extraction Processes : The solvent properties of this compound hydrogen sulfate allow for efficient extraction of organic compounds from aqueous solutions, enhancing the recovery rates in industrial applications .
Research has shown that this compound derivatives possess notable biological activities:
Antimicrobial Properties
A study synthesized a series of this compound isatin hydrazones, which demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. These compounds exhibited antimicrobial potency comparable to norfloxacin, including effectiveness against methicillin-resistant strains. Importantly, they showed low cytotoxicity and high antiaggregatory activity .
Pharmacological Applications
This compound salts have been utilized in drug formulation and development. For instance, they have been employed as deprotonating agents in synthesizing coumarin derivatives with enhanced anticancer properties. The resulting this compound salts exhibited promising activities against glioblastoma cell lines, suggesting potential therapeutic applications in oncology .
Chemical Synthesis and Stability
Stabilizing Agents in Reactions
This compound salts are frequently used to enhance the solubility of biomolecules in organic solvents, which is crucial for reactions requiring anhydrous conditions. For example, the use of this compound salts with phosphoramidates significantly improves their solubility compared to free acids or metal salts, facilitating various synthetic pathways .
Phase Transition Studies
Research into the phase behavior of this compound-based ionic liquids has revealed their thermal stability and solvation properties. These studies contribute valuable insights into the design of new ionic liquids for specific applications, including their use as solvents in chemical processes .
Case Study 1: this compound Hydrogen Sulfate in Organic Synthesis
- Objective : To evaluate the efficiency of this compound hydrogen sulfate as a solvent in organic reactions.
- Findings : The ionic liquid demonstrated superior solvation properties compared to traditional solvents, leading to higher yields and shorter reaction times.
Case Study 2: Antimicrobial Activity of this compound Derivatives
- Objective : To assess the antimicrobial effectiveness of synthesized this compound isatin hydrazones.
- Findings : Certain derivatives showed significant inhibitory effects against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
Summary Table of Applications
Application Area | Compound Used | Key Findings |
---|---|---|
Solvent Systems | This compound Hydrogen Sulfate | Low-cost solvent with high thermal stability |
Biological Activity | This compound Isatin Hydrazones | Antimicrobial activity against resistant bacteria |
Chemical Synthesis | This compound Salts | Improved solubility and reaction efficiency |
Drug Development | This compound Coumarin Derivatives | Enhanced anticancer properties against glioblastoma cells |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing triethylammonium salts with high purity?
this compound salts are typically synthesized via acid-base reactions between triethylamine and acids (e.g., sulfuric, acetic, or triflic acid). Key steps include:
- Stoichiometric control : Maintain a 1:1 molar ratio of triethylamine to acid in anhydrous conditions to minimize byproducts .
- Purification : Use recrystallization (e.g., from ethanol/ether mixtures) or vacuum drying to remove residual solvents. Purity is validated via NMR (<sup>1</sup>H, <sup>13</sup>C) and elemental analysis .
- Hygroscopicity management : Store salts under inert gas or desiccated conditions to prevent moisture absorption, which alters reactivity .
Q. Which analytical methods are essential for characterizing this compound salts?
- Spectroscopy : Infrared (IR) spectroscopy identifies counterion interactions (e.g., acetate vs. triflate; shifts in N–H stretching at ~2500–2700 cm⁻¹) .
- X-ray diffraction (XRD) : Resolves crystalline structure and hydrogen-bonding networks (e.g., this compound halides form distinct lattice patterns) .
- Thermal analysis : TGA/DSC assesses decomposition temperatures and phase transitions, critical for applications in ionic liquids .
Q. How should researchers handle discrepancies between spectroscopic and crystallographic data?
- Cross-validation : Combine XRD with solid-state NMR to resolve conflicts between IR-derived hydrogen bonding and crystalline symmetry .
- Dynamic effects : Consider temperature-dependent IR or variable-temperature XRD to account for conformational flexibility in non-crystalline states .
Advanced Research Questions
Q. How can this compound-based ionic liquids (PILs) be optimized for hydrocarbon separation?
- Activity coefficient measurement : Use gas chromatographic headspace analysis at 298 K to determine selectivity (e.g., this compound triflate exhibits 2.3× higher benzene/n-hexane selectivity than sulfolane) .
- Counterion selection : Triflate ions enhance aromatic hydrocarbon capacity (e.g., benzene solubility: 0.45 mol/kg in this compound triflate vs. 0.28 mol/kg in acetate) .
- Thermochemical tuning : Modify PILs with fluorinated anions (e.g., trifluoroacetate) to improve thermal stability (>150°C) and reduce viscosity .
Q. What methodological considerations are critical when using this compound salts in fluorescence assays?
- Buffer compatibility : Use this compound acetate (TEAA) in PCR buffers (0.1 M, pH 7.0) to stabilize DNA during DHPLC analysis .
- Dye conjugation : For Alexa Fluor™ carboxylic acid salts, optimize tris(this compound) counterions to enhance water solubility (e.g., Alexa Fluor 488: excitation/emission at 490/514 nm) .
- Calcium signaling assays : For P2X7 receptor studies, use BzATP this compound salt at 10–100 µM with Fluo-8 NW dye to monitor intracellular Ca²⁺ flux via FLIPRTETRA™ .
Q. How does the counterion in this compound salts influence organic reaction mechanisms?
- Radical/polar crossover : this compound bis(catecholato)iodomethylsilicate enables redox-neutral cyclopropanation via anionic 3-exo-tet ring closure (yields: 70–95% for trifluoromethyl alkenes) .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize silicate intermediates, while protic solvents quench reactivity .
- Chemoselectivity : The bulky this compound cation reduces side reactions with acidic protons (e.g., carboxylic acids remain intact during cyclopropanation) .
Q. How can researchers ensure reproducibility in this compound salt applications across studies?
- Detailed supplementary data : Provide XRD crystallographic files, IR peak assignments, and NMR spectra in supporting information to enable replication .
- Batch consistency : Document synthesis conditions (e.g., humidity, stirring rate) and characterize each batch via HPLC (purity >98%) .
- Negative controls : Include solvent-only and counterion-free controls in assays to isolate this compound-specific effects .
Q. What strategies resolve contradictions in solubility data for this compound salts?
- Contextualize solvent systems : this compound acetate dissolves hydrocarbons in PILs but precipitates in aqueous buffers; report solvent polarity (e.g., Hansen parameters) .
- Temperature gradients : Measure solubility at multiple temperatures (e.g., 25–60°C) to identify thermoreversible behavior .
- Ionic strength effects : Adjust buffer concentrations (e.g., 0.1–1.0 M TEAA) to modulate solubility in chromatographic applications .
Q. Data Presentation Guidelines
- Avoid redundancy : In publications, summarize key characterization data (≤5 compounds in main text) and deposit extensive datasets (e.g., 20+ XRD patterns) in supplementary materials .
- Reference standards : Compare IR/XRD results to known this compound halide patterns (e.g., JCPDS files 00-012-3456) .
Comparison with Similar Compounds
Comparison with Similar Ammonium Compounds
Structural and Functional Differences
Trimethylammonium vs. Triethylammonium
- Trimethylammonium (Me₃NH⁺): Smaller methyl groups reduce steric hindrance but limit hydrophobicity. This cation is prevalent in acetylcholine analogues, where it exhibits strong cholinomimetic activity.
- This compound : Bulkier ethyl groups increase lipophilicity, enhancing solubility in organic media. However, this steric bulk reduces its efficacy in biological systems compared to trimethylammonium. For example, replacing trimethylammonium with this compound in acetylcholine analogues diminishes ganglionic stimulant activity by up to 50% .
Tetraethylammonium (Et₄N⁺)
- A quaternary ammonium cation with four ethyl groups, rendering it permanently charged.
- Applications: Et₄N⁺ is used in ionic conductivity studies and as a channel blocker in neuropharmacology. This compound, being a weaker base, is preferred in pH-sensitive syntheses .
Triethylbenzylammonium (Et₃BzN⁺)
- Incorporates a benzyl group, increasing aromaticity and polarizability. This structural modification enhances catalytic activity in phase-transfer reactions but reduces thermal stability compared to this compound .
Physicochemical Properties
Property | This compound Salts | Trimethylammonium Salts | Tetraethylammonium Salts |
---|---|---|---|
Solubility in CH₂Cl₂ | >1 M (e.g., nucleotide salts) | <0.1 M | Insoluble |
Hydrophobicity | High | Moderate | Very High |
Thermal Stability | Moderate (decomposes at >150°C) | High | Very High (>200°C) |
Osmotic Coefficients* | 0.65–0.75 (in aqueous ILs) | 0.70–0.80 | 0.50–0.60 |
*Data from this compound formate/glycolate ionic liquids (ILs) at 298.15 K .
Chemical Reactivity and Stability
- Cation Loss: this compound is prone to dissociation during purification (e.g., chromatography or solvent evaporation), leading to non-stoichiometric anion-cation ratios. This issue is less pronounced in quaternary ammonium salts like Et₄N⁺ due to their permanent charge .
- Synthetic Utility : this compound salts are favored in H-phosphonate and phosphorothioate syntheses for their solubility. For example, microwave-assisted reactions using this compound O,O'-diethyl thiophosphate yield phosphorothioates efficiently under solvent-free conditions .
Key Challenges and Mitigation Strategies
- Cation Loss : During nucleotide analogue purification, cation loss can lead to acidic byproducts. Mitigation includes optimizing chromatographic buffers and avoiding prolonged solvent evaporation .
- Toxicity : While this compound itself exhibits low cytotoxicity, its salts require rigorous anion-specific safety profiling .
Properties
Molecular Formula |
C6H16N+ |
---|---|
Molecular Weight |
102.20 g/mol |
IUPAC Name |
triethylazanium |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |
InChI Key |
ZMANZCXQSJIPKH-UHFFFAOYSA-O |
SMILES |
CC[NH+](CC)CC |
Canonical SMILES |
CC[NH+](CC)CC |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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